molecular formula C14H17NO3S B2700120 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-3-yl)acetamide CAS No. 1797649-49-0

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2700120
CAS No.: 1797649-49-0
M. Wt: 279.35
InChI Key: PKEIUTCQJUQXLM-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-3-yl)acetamide is a complex organic compound featuring a furan ring, a thiophene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan and thiophene rings. One common approach is to start with furan-3-carbaldehyde and thiophene-3-carboxylic acid, which undergoes a series of reactions including esterification, amidation, and alkylation.

Industrial Production Methods: In an industrial setting, the synthesis might be optimized for large-scale production, using catalysts and specific reaction conditions to increase yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The furan and thiophene rings can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan and thiophene rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Furan-3-carboxylic acid, thiophene-3-carboxylic acid.

  • Reduction: Furan-3-methanol, thiophene-3-methanol.

  • Substitution: Various substituted furans and thiophenes.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibitors, receptor ligands, and as a probe in biological assays.

Medicine: In medicine, this compound has potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-3-yl)acetamide

  • N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-2-yl)acetamide

  • N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-3-yl)propanamide

Uniqueness: N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-3-yl)acetamide is unique due to its specific arrangement of functional groups and rings, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-17-6-4-15(9-13-2-5-18-10-13)14(16)8-12-3-7-19-11-12/h2-3,5,7,10-11H,4,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEIUTCQJUQXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)CC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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